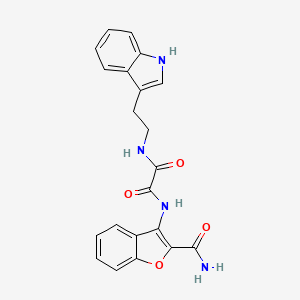

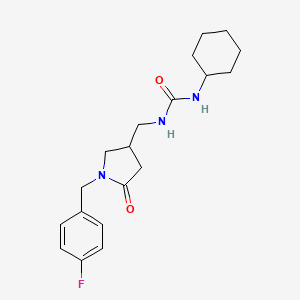

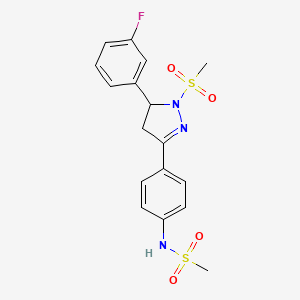

![molecular formula C18H18N4O2S B2872430 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide CAS No. 2097909-48-1](/img/structure/B2872430.png)

1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Cancer Research: HPK1 Inhibition

This compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is involved in the regulation of immune responses and tumorigenesis . By inhibiting HPK1, the compound could be used to modulate immune responses against cancer cells, providing a new avenue for cancer therapy.

Organic Synthesis: Transition Metal-Free Alkylation

In organic chemistry, this compound can be utilized in the transition metal-free alkylation of (pyridin-2-yl)methyl alcohols with ketones. This process is significant for the synthesis of β-(pyridin-2-yl)-methyl ketones, which are valuable intermediates in pharmaceutical and agrochemical industries .

Electrocatalysis: Hydrogen Evolution Reaction

Metal complexes derived from related pyridinyl structures have been shown to act as electrocatalysts in the hydrogen evolution reaction (HER) from water . This is crucial for the development of clean energy technologies, where efficient and sustainable hydrogen production is a key objective.

Materials Science: Supramolecular Architecture

The related pyridinyl ligands have been used to synthesize metal complexes that form one-dimensional chains. These chains interact through hydrogen bonds and π–π stacking to create three-dimensional supramolecular architectures . Such structures are of interest in materials science for creating novel materials with specific properties.

Environmental Science: Water Oxidation Catalysis

Similar pyridinyl-based compounds have been employed as catalysts for water oxidation, an essential reaction for solar-to-chemical energy conversion . The ability to efficiently catalyze this reaction is vital for the advancement of sustainable energy systems.

Energy Storage: Disulfide Bond Formation

In the context of energy storage, compounds with pyridinyl groups have facilitated the metal-free oxidation of thiols to disulfides in aqueous media . Disulfides are important in the development of battery technologies and energy storage systems due to their redox properties.

Propriétés

IUPAC Name |

1-(3-methylphenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-14-3-2-4-15(11-14)13-25(23,24)22-12-17-18(21-10-9-20-17)16-5-7-19-8-6-16/h2-11,22H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSGTIFYJYRNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)

![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)

![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)